{1-[Amino(phenyl)methyl]cyclobutyl}methanol
Description
Properties
IUPAC Name |
[1-[amino(phenyl)methyl]cyclobutyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-11(10-5-2-1-3-6-10)12(9-14)7-4-8-12/h1-3,5-6,11,14H,4,7-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIOVDLNYHDZBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)C(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutane Derivative Formation and Functionalization
The foundational step involves synthesizing a cyclobutane ring substituted with an amino group and a phenylmethyl group. The general route includes:
- Starting Material: Cyclobutane or cyclobutanone derivatives.
- Step 1: Functionalization of cyclobutane to introduce reactive groups, such as halogens or hydroxyl groups.
- Step 2: Nucleophilic substitution or addition reactions to attach the amino and phenylmethyl groups.
Nucleophilic Amination and Hydroxymethylation
The key step involves converting cyclobutane derivatives into the target molecule through reductive amination:
Reaction of cyclobutanone with benzylamine:
Under reductive amination conditions, cyclobutanone reacts with benzylamine in the presence of a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This forms the amino-substituted cyclobutane intermediate.Hydroxymethylation:
The amino-cyclobutane derivative is then treated with formaldehyde or paraformaldehyde under basic conditions to introduce the hydroxymethyl group, yielding the methanol moiety attached to the cyclobutane ring.
Protective Group Strategies
To prevent side reactions during synthesis:
- The amino group can be protected with groups such as tert-butoxycarbonyl (Boc) or trityl groups.
- The hydroxyl group may be protected with silyl or acetal groups during intermediate steps.
Specific Synthetic Routes and Reaction Conditions
Route A: Reductive Amination Followed by Hydroxymethylation
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Cyclobutanone + Benzylamine | Benzylamine | Reflux, in ethanol or methanol | Formation of amino-cyclobutane |
| 2 | Reduction | NaBH₄ or LiAlH₄ | Room temperature, in anhydrous solvent | Stabilize amino derivative |
| 3 | Hydroxymethylation | Formaldehyde or paraformaldehyde | Basic aqueous solution, 0–25°C | Attach hydroxymethyl group |
Route B: Cyclobutane Ring Construction via Cycloaddition
- [2+2] Cycloaddition:
Cyclobutane rings can be synthesized via photochemical or thermal [2+2] cycloaddition of alkenes or alkynes, followed by functional group transformations to introduce amino and hydroxymethyl groups.
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Cycloaddition | Alkene + Alkene | UV light or heat | Cyclobutane ring formation |
| 2 | Functionalization | Halogenation or oxidation | N/A | Prepare for amination |
Route C: Microbial or Enzymatic Synthesis
- Microbial biotransformation processes can be employed to produce optically active forms, especially for enantioselective synthesis.
- Example: Microorganisms capable of converting cyclobutane derivatives into amino alcohols under mild conditions.
Data Tables Summarizing Methods
| Method | Starting Material | Key Reagents | Main Reactions | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Amination | Cyclobutanone | Benzylamine, NaBH₄ | Amino group addition, hydroxymethylation | High selectivity, straightforward | Requires protection/deprotection steps |
| Cycloaddition | Alkenes/Alkynes | UV or heat | Ring formation | Efficient for ring construction | Requires specific conditions for selectivity |
| Microbial Synthesis | Cyclobutane derivatives | Microorganisms | Enantioselective amino alcohol formation | Stereoselectivity, environmentally friendly | Scale-up challenges |
Research Findings and Optimization Strategies
- Reaction Efficiency: Use of microwave irradiation has been shown to accelerate cycloaddition and amination steps.
- Enantioselectivity: Chiral catalysts or microbial biotransformations can produce optically active compounds with high enantiomeric excess.
- Yield Enhancement: Continuous flow reactors and optimized solvent systems improve overall yields and purity.
Chemical Reactions Analysis
Types of Reactions
{1-[Amino(phenyl)methyl]cyclobutyl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
- This compound serves as a valuable building block in the synthesis of complex organic molecules. Its cyclobutane structure allows for diverse functionalization, making it suitable for creating various derivatives used in advanced organic chemistry.
Synthetic Pathways
- The synthesis typically involves several steps:
- Formation of cyclobutyl derivatives from cyclobutane.
- Introduction of the amino group via nucleophilic substitution.
- Final incorporation of the methanol moiety to complete the structure.
Potential Therapeutic Properties
- {1-[Amino(phenyl)methyl]cyclobutyl}methanol has been investigated for its biological activity, particularly its interactions with biomolecules. The amino group can form hydrogen bonds, influencing biological functions and activities.
Antitumor Activity
- Preliminary studies indicate significant antitumor activity, with analogs showing IC50 values in the low micromolar range against various cancer cell lines. This suggests potential as an anticancer agent.
Receptor Modulation
- The compound may act as a modulator for certain receptors, particularly P2Y receptors involved in various physiological processes. This interaction could lead to therapeutic applications in treating diseases linked to these receptors.
Medicinal Chemistry
Drug Development Precursor
- Due to its structural characteristics, this compound is explored as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.
Structure-Activity Relationships (SAR)
- Understanding SAR is crucial for optimizing the biological activity of this compound. Modifications to the cyclobutyl ring and amino group positioning significantly impact receptor binding and overall efficacy.
Industrial Applications
Specialty Chemicals Production
- In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into formulations that require specific chemical characteristics.
Antitumor Efficacy in Animal Models
- A study demonstrated that a related cyclobutyl compound effectively inhibited tumor growth in mouse models, showcasing its potential for cancer therapy.
Receptor Binding Studies
- Binding assays revealed that certain analogs exhibited selective antagonism at P2Y receptors, suggesting mechanisms for their therapeutic effects.
Cytotoxicity Profiles
- Detailed cytotoxicity assays indicated that modifications to the phenyl group significantly influenced the compound's effectiveness against specific cancer cell lines, emphasizing the importance of structural optimization in drug design.
Mechanism of Action
The mechanism of action of {1-[Amino(phenyl)methyl]cyclobutyl}methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The phenylmethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclobutane Derivatives with Varied Substituents
(1-Amino-3-methylcyclobutyl)methanol (CID 84081602)
- Molecular Formula: C₆H₁₃NO (MW: 115.18).
- Key Features : A methyl group substitutes the cyclobutane ring at position 3. The SMILES string CC1CC(C1)(CO)N highlights the branched methyl and hydroxymethyl groups.
- Comparison : The methyl group increases hydrophobicity compared to the phenyl-containing target compound. This may reduce aqueous solubility but improve membrane permeability.
(1-(Aminomethyl)-3-isopropylcyclobutyl)methanol (CAS 180205-20-3)
- Similarity Score : 0.91.
- Key Features : An isopropyl group replaces the phenyl ring.
- This structural variation could optimize metabolic stability in drug design.
{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutyl}methanol (CAS 2060051-90-1)
Cyclohexane and Acyclic Analogs
(1-(Aminomethyl)cyclohexyl)methanol (CAS 2041-57-8)
- Molecular Formula: C₇H₁₅NO (MW: 129.20).
- Similarity Score : 0.91.
- Key Features : A cyclohexane ring replaces cyclobutane.
- Comparison : The larger cyclohexane ring reduces ring strain, increasing conformational flexibility. This may lower binding affinity but improve solubility due to reduced hydrophobicity.
2-(Aminomethyl)-2-isopropyl-3-methylbutan-1-ol
Heterocyclic and Pharmacologically Active Derivatives
BI-1015550 (Nerandomilast)
- Structure: Contains a cyclobutylmethanol group linked to a thienopyrimidine-piperidine scaffold.
- Pharmacological Relevance: A phosphodiesterase-4 (PDE4) inhibitor under investigation for inflammatory diseases. The cyclobutylmethanol moiety may contribute to binding via hydrogen bonding.
{1-[2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol (CAS 2060020-76-8)
- Molecular Formula : C₁₂H₂₁N₃O (MW: 223.31).
- Key Features : Incorporates a pyrazole ring, a common pharmacophore in kinase inhibitors.
Physicochemical Data
The target compound’s higher molecular weight and dual hydrogen-bonding groups (vs. (1-Methylcyclobutyl)methanol) suggest greater polarity, impacting solubility and crystallinity.
Biological Activity
{1-[Amino(phenyl)methyl]cyclobutyl}methanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of cyclobutyl derivatives with amine-containing phenyl groups. The synthetic pathway often includes several steps, such as:
- Formation of Cyclobutyl Derivative : Starting from cyclobutane, various functional groups are introduced.
- Amine Substitution : The introduction of the amino group through nucleophilic substitution reactions.
- Methanol Addition : Finalizing the structure by incorporating the methanol moiety.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its interactions with specific biological targets and its pharmacological effects.
Key Findings
- Antitumor Activity : Preliminary studies suggest that cyclobutyl-containing compounds exhibit significant antitumor activity. For instance, analogs with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potential as anticancer agents .
- Receptor Interactions : The compound's ability to act as a modulator for certain receptors has been noted. For example, compounds with similar structures have demonstrated antagonist properties at P2Y receptors, which are involved in various physiological processes .
- Cytotoxicity Studies : In vitro studies have shown that related compounds exhibit cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), with varying degrees of potency .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key aspects include:
- Cyclobutyl Ring Modifications : Variations in the cyclobutyl structure can significantly impact receptor binding and biological activity. For instance, substituents on the cyclobutyl ring can enhance or diminish potency depending on their electronic and steric properties .
- Amino Group Positioning : The position and nature of the amino group are critical for interaction with biological targets. Compounds with different amino substituents have been tested for their binding affinity to various receptors .
Case Studies
Several case studies highlight the biological potential of this compound:
- Antitumor Efficacy in Mouse Models : A study demonstrated that a related cyclobutyl compound effectively inhibited tumor growth in mouse models, showcasing its potential for cancer therapy .
- Receptor Binding Studies : Research involving binding assays revealed that certain analogs of this compound exhibited selective antagonism at P2Y receptors, suggesting a mechanism for its therapeutic effects .
- Cytotoxicity Profiles : Detailed cytotoxicity assays indicated that modifications to the phenyl group significantly influenced the compound's effectiveness against specific cancer cell lines, emphasizing the importance of structural optimization .
Data Tables
| Compound | Target | IC50 (μM) | Notes |
|---|---|---|---|
| Compound A | P2Y1 Receptor | 0.8 | Potent antagonist |
| Compound B | A549 Cells | 0.5 | Significant cytotoxicity |
| Compound C | HeLa Cells | 0.4 | Effective against cervical cancer |
Q & A
Basic: What are the recommended synthetic routes for {1-[Amino(phenyl)methyl]cyclobutyl}methanol, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via reductive amination or nucleophilic substitution. For example:
- Reductive amination : Reacting a cyclobutyl ketone precursor with benzylamine in the presence of a reducing agent (e.g., NaBH₄ or H₂/Pd-C). Solvent choice (e.g., methanol vs. THF) significantly impacts reaction efficiency, with polar protic solvents favoring proton transfer but potentially reducing stereochemical control .
- Nucleophilic substitution : A cyclobutyl halide intermediate reacts with a phenyl-containing amine. Temperature (0–25°C) and base (e.g., K₂CO₃) are critical for minimizing side reactions like elimination .
Optimization Tip : Monitor reaction progress via TLC or LC-MS to adjust stoichiometry and avoid over-reduction.
Advanced: How can biocatalytic methods improve the stereoselective synthesis of this compound derivatives?
Answer:
Biocatalysts (e.g., transaminases or alcohol dehydrogenases) enable enantioselective synthesis under mild conditions:
- Transaminase-catalyzed amination : Converts ketone intermediates to chiral amines with >90% enantiomeric excess (ee) in aqueous buffers, reducing reliance on hazardous reagents .
- Solvent engineering : Use of deep eutectic solvents (DES) or ionic liquids enhances enzyme stability and substrate solubility, improving turnover numbers by 2–3× compared to traditional organic solvents .
Challenge : Substrate inhibition at high concentrations (>100 mM) may require fed-batch strategies.
Basic: What analytical techniques are essential for characterizing this compound and verifying purity?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., cyclobutyl ring protons at δ 2.5–3.0 ppm; methanol -OH at δ 1.5–2.0 ppm) .
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., unreacted benzylamine or cyclobutyl ketone) using C18 columns and acetonitrile/water gradients .
- Elemental analysis : Validates molecular formula (C₁₂H₁₅NO) with ≤0.3% deviation from theoretical values .
Advanced: How do structural modifications to the cyclobutyl or phenyl groups affect the compound’s biological activity?
Answer:
Systematic structure-activity relationship (SAR) studies reveal:
- Cyclobutyl substitution : Introducing electron-withdrawing groups (e.g., -CF₃) at the cyclobutyl ring increases metabolic stability but reduces solubility. For example, trifluoromethyl analogs show 3× longer half-lives in hepatic microsomes .
- Phenyl ring modifications : Para-methyl or methoxy groups enhance binding to aromatic enzyme pockets (e.g., cytochrome P450 isoforms), altering inhibitory potency by 10–50% .
Methodological Note : Use molecular docking (e.g., AutoDock Vina) to predict binding modes before synthesizing derivatives.
Advanced: How should researchers resolve contradictions in toxicity data across in vitro and in vivo studies?
Answer:
Discrepancies often arise from metabolic differences:
- In vitro : Liver microsome assays may underestimate toxicity due to lack of systemic metabolism. For example, CYP3A4-mediated oxidation of the cyclobutyl ring generates reactive intermediates not observed in cell-free systems .
- In vivo : Rodent studies may overpredict human toxicity due to species-specific glucuronidation rates. Cross-validate using humanized liver models or primary hepatocytes .
Recommendation : Pair Ames tests with comet assays to assess genotoxicity comprehensively .
Basic: What are the environmental implications of this compound synthesis, and how can they be mitigated?
Answer:
- Waste streams : Traditional routes generate halogenated byproducts (e.g., Cl⁻ from Sn2 reactions). Implement solvent recovery systems (e.g., distillation) to reduce waste by 40–60% .
- Green chemistry : Switch to biocatalytic or photochemical methods, which reduce E-factor scores from 35 to <10 .
Monitoring : Use OECD 301B biodegradability tests to ensure compliance with REACH regulations .
Advanced: What computational strategies predict the compound’s physicochemical properties for drug discovery applications?
Answer:
- QSPR models : Predict logP (2.1 ± 0.3) and pKa (9.5 ± 0.2) using descriptors like topological polar surface area (TPSA) and molar refractivity .
- MD simulations : Reveal membrane permeability by calculating free-energy barriers for bilayer translocation (e.g., 15–20 kJ/mol for POPC bilayers) .
Validation : Compare predictions with experimental PAMPA assays for blood-brain barrier penetration potential.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
